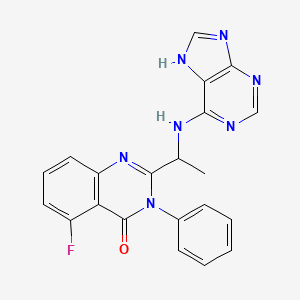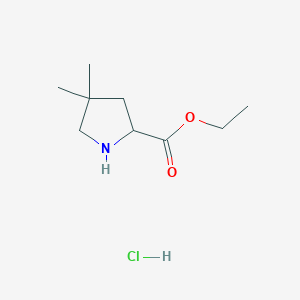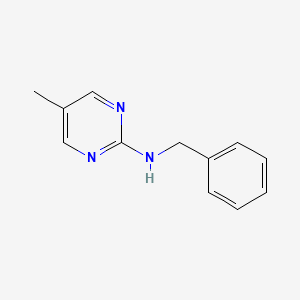
2-Pyrimidinamine, 5-methyl-N-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 5-methyl-N-(phenylmethyl)- is a chemical compound with a pyrimidine ring structure substituted with a methyl group at the 5-position and a phenylmethyl group at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 5-methyl-N-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-5-methylpyrimidine with benzylamine under basic conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinamine, 5-methyl-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Pyrimidinamine, 5-methyl-N-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly in the treatment of cancer and infectious diseases.
Biology: It is used in biochemical studies to understand enzyme interactions and inhibition mechanisms.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It is utilized in the synthesis of various intermediates and fine chemicals used in different industrial processes.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 5-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinamine, 5-methyl-: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Amino-5-methylpyridine: Another similar compound with an amino group at the 2-position and a methyl group at the 5-position of the pyridine ring.
5-Methyl-2-aminopyridine: Similar to 2-Amino-5-methylpyridine but with a different naming convention.
Uniqueness
2-Pyrimidinamine, 5-methyl-N-(phenylmethyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group at the N-position enhances its lipophilicity and potential interactions with hydrophobic pockets in target proteins, making it a valuable scaffold for drug design and other applications.
Propriétés
Numéro CAS |
38373-53-4 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-benzyl-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-7-13-12(14-8-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,14,15) |
Clé InChI |
MUZXSFHSAZYTES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


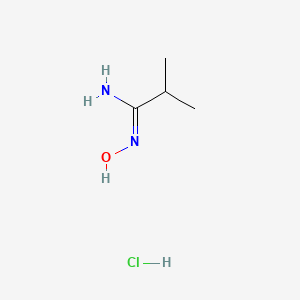
![9-Oxa-3-azabicyclo[3.3.1]nonane](/img/structure/B12272486.png)
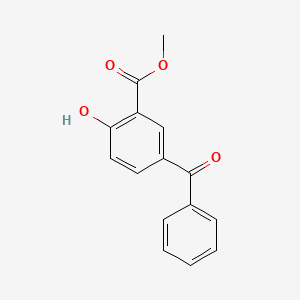
![Benzene, [[(6-iodohexyl)oxy]methyl]-](/img/structure/B12272491.png)
![(2S)-2-amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid](/img/structure/B12272495.png)
![1-(2-fluorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272506.png)
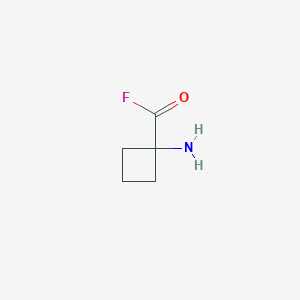
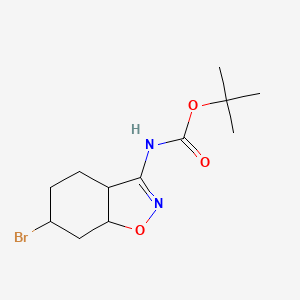
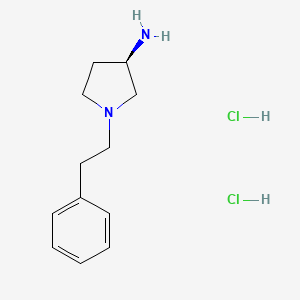
![5-bromo-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B12272537.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12272539.png)

